(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride
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Overview
Description
(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride is an organic compound that features a phenyl group attached to a propylamino-acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride typically involves the reaction of 3-oxo-3-phenylpropanoic acid with an appropriate amine under acidic conditions to form the amide bond. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Oxo-3-phenylpropanoic acid: Shares the phenyl and carbonyl groups but lacks the amine functionality.
Phenylacetic acid: Contains the phenyl group attached to an acetic acid backbone but lacks the carbonyl group.
N-Phenylglycine: Features a phenyl group attached to a glycine backbone, similar in structure but different in functional groups.
Uniqueness: (3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride is unique due to the combination of its phenyl, carbonyl, and amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
20989-69-9 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[(3-oxo-3-phenylpropyl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,14,15) |
InChI Key |
XHSURMJJKAFELI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCNCC(=O)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNCC(=O)O |
physical_description |
Solid |
Synonyms |
3-phenylpropionylglycine |
Origin of Product |
United States |
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